molecular formula C7H7Br2NO2 B1382784 4-Bromo-nicotinic acid methyl ester hydrobromide CAS No. 1263378-22-8

4-Bromo-nicotinic acid methyl ester hydrobromide

Cat. No.: B1382784
CAS No.: 1263378-22-8
M. Wt: 296.94 g/mol
InChI Key: VCJVHCAMIHYKKA-UHFFFAOYSA-N
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Description

Nicotinic acid, a pyridine-3-carboxylic acid, serves as a precursor for NAD/NADP coenzymes and is structurally modified here to introduce bromine at the 4-position. The hydrobromide salt enhances solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

methyl 4-bromopyridine-3-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJVHCAMIHYKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Nicotinic Acid

The starting material, nicotinic acid, is esterified with methanol under acidic catalysis to form methyl nicotinate. This is commonly performed using sulfuric acid or hydrochloric acid as catalysts under reflux conditions. The reaction proceeds via Fischer esterification:

$$
\text{Nicotinic acid} + \text{Methanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{Methyl nicotinate} + \text{H}_2\text{O}
$$

Selective Bromination at the 4-Position

Selective bromination is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or under controlled conditions to avoid polybromination or substitution at undesired positions.

A typical method involves:

  • Dissolving methyl nicotinate in a suitable solvent such as dichloromethane or acetonitrile
  • Adding N-bromosuccinimide (NBS) slowly at low temperature (0–5°C) to control reactivity
  • Using a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate bromination
  • Monitoring the reaction progress by TLC or HPLC to avoid over-bromination

The reaction yields 4-bromo-nicotinic acid methyl ester with high regioselectivity due to the directing effects of the pyridine nitrogen and ester group.

Formation of Hydrobromide Salt

The final step involves converting the 4-bromo-nicotinic acid methyl ester into its hydrobromide salt by treatment with hydrobromic acid (HBr), typically in an organic solvent or aqueous medium:

$$
\text{4-Bromo-nicotinic acid methyl ester} + \text{HBr} \rightarrow \text{4-Bromo-nicotinic acid methyl ester hydrobromide}
$$

This salt formation improves the compound’s stability and solubility properties for further use.

Step Reagents/Conditions Description Outcome
1 Nicotinic acid, Methanol, H2SO4 (catalyst), reflux Esterification to methyl nicotinate Methyl nicotinate obtained in ~85-90% yield
2 Methyl nicotinate, NBS, AIBN (catalyst), dichloromethane, 0–5°C Selective bromination at 4-position 4-Bromo-nicotinic acid methyl ester with >90% regioselectivity
3 4-Bromo-nicotinic acid methyl ester, HBr (40%), reflux or room temp Hydrobromide salt formation This compound, purity >99%
  • Solvent Effects: Polar aprotic solvents such as dichloromethane and acetonitrile favor regioselective bromination with minimal side reactions.
  • Temperature Control: Low temperatures (0–5°C) during bromination prevent polybromination and degradation.
  • Catalyst Usage: Radical initiators like AIBN at catalytic amounts improve bromination efficiency and selectivity.
  • Purification: Crystallization from mixed solvent systems (e.g., water:ethanol:toluene in ratios around 1:7:2) yields high-purity hydrobromide salts with HPLC purity >99.8% and minimal isomeric impurities (<0.1%).
Parameter Method A (NBS Bromination) Method B (Br2 Bromination) Notes
Brominating Agent NBS Br2 NBS offers milder, more selective bromination
Solvent Dichloromethane Acetonitrile or CCl4 Both effective; DCM preferred for ease of handling
Temperature 0–5°C Room temperature Lower temperature reduces side reactions
Catalyst AIBN (radical initiator) Light or heat AIBN provides controlled radical generation
Purity of Product >99.8% (HPLC) ~95-98% NBS method yields higher purity
Yield 85-90% 75-85% NBS method generally higher yield
  • Use of mixed solvent crystallization systems enhances product isolation and purity.
  • Controlled addition of hydrobromic acid and reaction temperature management during salt formation ensures crystallinity and stability.
  • Avoidance of over-bromination and isomer formation is critical; thus, reaction monitoring by HPLC is standard.
  • Waste management protocols for bromine-containing byproducts are necessary for environmental compliance.

The preparation of this compound involves established esterification, selective bromination using NBS under radical initiation, and hydrobromide salt formation. Optimization of solvent, temperature, and catalyst conditions yields high purity and yield suitable for pharmaceutical applications. Crystallization techniques further refine the product quality, making the process scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-nicotinic acid methyl ester hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-nicotinic acid methyl ester derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-nicotinic acid methyl ester hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-nicotinic acid methyl ester hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 4-bromo-nicotinic acid methyl ester hydrobromide:

Table 1: Structural Comparison of Brominated Esters and Hydrobromide Salts
Compound Name Molecular Formula Substituents Ester Group Bromide Form Key Features
This compound C₇H₇BrNO₂·HBr 4-Br, pyridine-3-carboxylate Methyl Hydrobromide Pyridine core, brominated
Methyl 4-bromobenzoate () C₈H₇BrO₂ 4-Br, benzene ring Methyl Neutral Aromatic bromoester
Ethyl 4-bromo-2-methylpyridine-3-carboxylate () C₁₀H₁₀BrNO₂ 4-Br, 2-Me, pyridine Ethyl Neutral Methyl-substituted pyridine
4-(Bromomethyl)pyridine hydrobromide () C₆H₇Br₂N Br-CH₂, pyridine None Hydrobromide Bromomethyl group, salt form
4-Aminomethyl-3-chloro-benzoic acid methyl ester hydrobromide () C₉H₁₀BrClNO₂ 3-Cl, 4-NH₂CH₂, benzene Methyl Hydrobromide Dual substituents (Cl, NH₂CH₂)

Key Observations :

  • Core Structure : Pyridine derivatives (e.g., nicotinic acid analogs) vs. benzene derivatives (e.g., methyl 4-bromobenzoate).
  • Substituent Position: Bromine at the 4-position is common, but substituents like methyl () or aminomethyl () introduce steric or electronic variations.
  • Salt Form : Hydrobromide salts improve solubility, whereas neutral esters may require additional formulation for biological studies .
Table 2: Pharmacological Profiles of Selected Compounds
Compound Biological Activity Potency/Efficacy Notes Reference
BC-11 (boronophenyl ester hydrobromide) Cytotoxic to MDA-MB231 cells IC₅₀ ~10 µM; targets urokinase pathway
SKF-81297 (D1 agonist hydrobromide) Induces contraversive circling in monkeys Low potency, high D1 selectivity
Procarbazine hydrobromide Antineoplastic agent Requires metabolic activation

Physicochemical Properties

  • Melting Points : Coproporphyrin ester hydrobromides () exhibit melting points between 142–217°C, suggesting variability based on substituents .
  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than neutral esters, critical for drug delivery .

Biological Activity

4-Bromo-nicotinic acid methyl ester hydrobromide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈Br₂N₁O₂
  • Molecular Weight : 267.96 g/mol

This compound features a bromine atom on the pyridine ring, which is known to influence its biological activity by enhancing binding affinity to specific receptors.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that it exhibits varying affinities for different nAChR subtypes:

  • α7 nAChR : Moderate binding affinity (K_i > 100 μM)
  • α4β2 nAChR : Higher binding affinity (K_i = 12.2 μM)

These interactions suggest that the compound may modulate neurotransmitter release, potentially influencing conditions such as neurodegeneration and autoimmune diseases .

Antinociceptive Effects

Research indicates that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses, suggesting a potential role in pain management therapies. The modulation of pain pathways through nAChR activation may be a key mechanism behind these effects .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that it can reduce pro-inflammatory cytokine production, which is beneficial in treating inflammatory conditions such as arthritis and multiple sclerosis .

Case Studies and Research Findings

  • Study on Autoimmunity :
    A study involving rat models of experimental autoimmune encephalomyelitis (EAE) found that treatment with this compound resulted in decreased severity of symptoms and reduced infiltration of autoimmune T cells into the central nervous system. This suggests a protective role against autoimmune damage .
  • Neuroprotective Effects :
    In another investigation focusing on neurodegenerative diseases, the compound was shown to enhance neuronal survival in cultures exposed to neurotoxic agents. This effect was attributed to its ability to modulate calcium signaling pathways through nAChR interaction .
  • Pain Management :
    A pharmacological study reported that administration of the compound significantly alleviated pain in mice subjected to chronic pain models, indicating its potential utility as an analgesic agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntinociceptiveReduced pain responses in animal models
Anti-inflammatoryDecreased cytokine production
NeuroprotectiveEnhanced neuronal survival
Autoimmune ProtectionReduced severity in EAE model

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-bromo-nicotinic acid methyl ester hydrobromide, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of nicotinic acid derivatives followed by esterification and hydrobromide salt formation. For example, bromination of methyl nicotinate derivatives using reagents like BBr₃ in anhydrous conditions (e.g., glacial acetic acid) is a common approach . Key parameters include reaction temperature (optimized at 0–5°C to avoid side reactions), stoichiometry of BBr₃, and quenching with methanol to stabilize intermediates . Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures removal of unreacted starting materials .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) is effective for removing hydrobromic acid residues . For chromatographic purification, reverse-phase C18 columns with acetonitrile/water mobile phases improve separation of polar impurities. Confirming purity via HPLC (C18 column, λ = 254 nm) and elemental analysis (C, H, N, Br) is critical .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the methyl ester (δ ~3.8 ppm) and aromatic protons (δ ~8.3 ppm for pyridine ring protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 280/282 (Br isotope pattern) .
  • XRD : Single-crystal X-ray diffraction resolves the hydrobromide salt’s crystal structure, confirming hydrogen bonding between Br⁻ and the ester carbonyl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 173–174°C vs. 207–208°C) often arise from polymorphism or residual solvents. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Use thermogravimetric analysis (TGA) to detect solvent loss below 100°C .
  • Standardize recrystallization solvents (e.g., ethanol vs. methanol) to ensure consistent crystal packing .

Q. What strategies mitigate decomposition during long-term storage of the hydrobromide salt?

  • Methodological Answer : The hydrobromide salt is hygroscopic and prone to hydrolysis. Optimal storage conditions include:

  • Desiccators with P₂O₅ at −20°C to limit moisture uptake.
  • Avoidance of light (amber vials) to prevent photolytic degradation.
  • Periodic stability testing via ¹H NMR to monitor ester hydrolysis (appearance of carboxylic acid protons at δ ~12 ppm) .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂/XPhos for higher turnover in coupling reactions .
  • Solvent Screening : Use dimethylacetamide (DMA) instead of THF to enhance solubility of brominated intermediates.
  • Process Monitoring : In-line FTIR tracks reagent consumption, enabling real-time adjustments to reaction time/temperature .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting spectral data (e.g., δ 8.3 ppm vs. δ 8.1 ppm for pyridine protons) may arise from solvent polarity or pH. Always report NMR solvent and temperature .
  • Advanced Applications : The compound’s bromine atom enables Suzuki-Miyaura cross-coupling for synthesizing nicotinic acid-based pharmaceuticals. Optimize Pd catalysts and base (e.g., K₂CO₃ vs. Cs₂CO₃) for target aryl boronic acids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-nicotinic acid methyl ester hydrobromide
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4-Bromo-nicotinic acid methyl ester hydrobromide

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